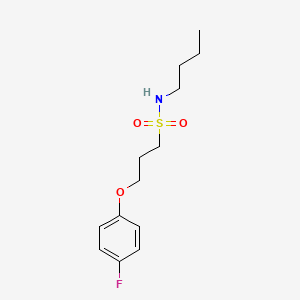![molecular formula C21H20FN3O2 B6498986 4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-methyl-N-phenylbutanamide CAS No. 946321-64-8](/img/structure/B6498986.png)
4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-methyl-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-methyl-N-phenylbutanamide is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-methyl-N-phenylbutanamide is 365.15395505 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-methyl-N-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-methyl-N-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Breast Cancer Activity
The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its promise in breast cancer therapy .
Medicinal Chemistry and Drug Development
Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and binding affinity. The C-F bond provides greater stability than the C-H bond, making fluorine substitution valuable for drug design. Researchers can explore this compound’s potential as a drug candidate, especially considering its structural features .
Antimicrobial and Anti-Inflammatory Properties
Pyrazoles and their derivatives play essential roles in biological activities. While this compound’s specific antimicrobial and anti-inflammatory effects require further investigation, its pyrazole scaffold suggests potential in these areas. Researchers could explore its activity against microbial pathogens and inflammatory processes .
Cytotoxicity and Antioxidant Functions
Given the diverse biological functions of pyrazoles, it’s worth exploring this compound’s cytotoxicity and antioxidant properties. These aspects are crucial for understanding its impact on cellular health and oxidative stress pathways .
Analgesic Potential
Pyrazole derivatives have been associated with analgesic effects. Investigating whether this compound exhibits analgesic activity could provide valuable insights for pain management .
Hepatic Cancer (HePG-2) Agents
Previous studies have patented pyrazoles as hepatic cancer agents. Researchers might explore this compound’s potential against hepatocellular carcinoma cell lines, such as HePG-2 .
Other Applications
While not directly reported for this compound, pyrazoles have been investigated in various contexts, including anti-tuberculosis, anti-tumor, and anti-cancer activities. Researchers could explore these additional applications .
Propriétés
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-methyl-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-24(18-6-3-2-4-7-18)20(26)8-5-15-25-21(27)14-13-19(23-25)16-9-11-17(22)12-10-16/h2-4,6-7,9-14H,5,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLSGFBFDMSTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498905.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide](/img/structure/B6498921.png)
![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine](/img/structure/B6498934.png)
![4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6498940.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B6498941.png)

![1-(4-{4-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6498950.png)

![N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498961.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498965.png)
![4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamide](/img/structure/B6498981.png)
![N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6498994.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(pyridin-3-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6498999.png)
![4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide](/img/structure/B6499005.png)